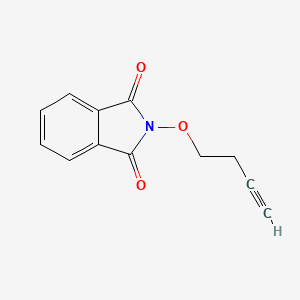
3-Methyl-5-propoxythiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-propoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl group at the third position, a propoxy group at the fifth position, and a carboxylic acid group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-propoxythiophene-2-carboxylic acid involves several steps:
Acetalation: 3-Methyl-thiophene-2-carbaldehyde is acetalated in an alcohol solvent.
Iodination: The acetalated product is iodinated in a non-protic polar or hydrocarbon solvent.
Hydrolysis: The iodinated product is treated with water to yield 5-iodo-3-methyl-thiophene-2-carbaldehyde.
Oxidation: The aldehyde is oxidized to 5-iodo-3-methyl-thiophene-2-carboxylic acid in a ketone solvent.
Ullmann Coupling: The carboxylic acid undergoes Ullmann coupling with an alkali metal propoxide salt using a copper catalyst in propanol to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.
Major Products:
Oxidation: 3-Methyl-5-propoxy-thiophene-2-carboxylic acid can be converted to 3-Methyl-5-propoxy-thiophene-2-carboxaldehyde.
Reduction: The compound can be reduced to 3-Methyl-5-propoxy-thiophene-2-methanol.
Substitution: Various substituted thiophenes can be synthesized depending on the substituent introduced.
科学的研究の応用
3-Methyl-5-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 3-Methyl-5-propoxythiophene-2-carboxylic acid varies depending on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
類似化合物との比較
Thiophene-2-carboxylic acid: Lacks the methyl and propoxy groups, making it less hydrophobic and potentially less biologically active.
3-Methylthiophene-2-carboxylic acid: Similar but lacks the propoxy group, which may affect its solubility and reactivity.
5-Propoxythiophene-2-carboxylic acid: Similar but lacks the methyl group, which may influence its electronic properties and biological activity.
Uniqueness: 3-Methyl-5-propoxythiophene-2-carboxylic acid is unique due to the presence of both the methyl and propoxy groups, which can significantly influence its chemical reactivity, solubility, and biological activity. These functional groups make it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
3-methyl-5-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-3-4-12-7-5-6(2)8(13-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
XAOJMTRGEZJSQN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(S1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



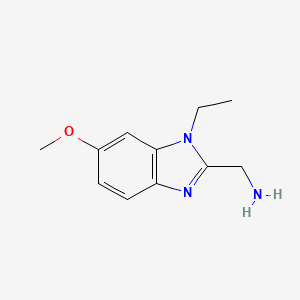
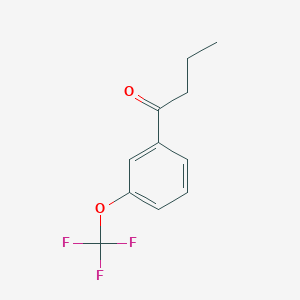
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
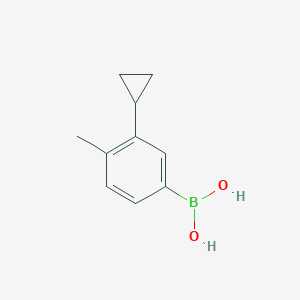
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
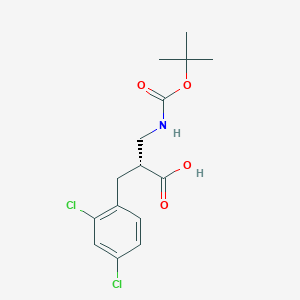
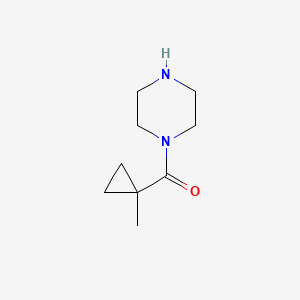

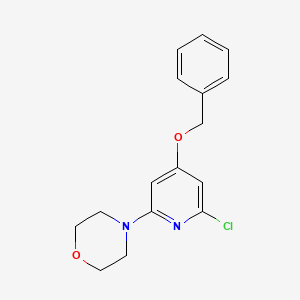
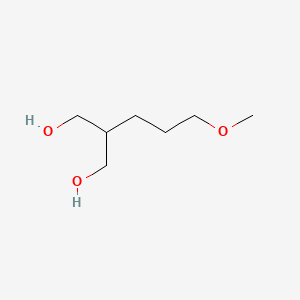

![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
